
spectroscopic data of Dibromofluoromethane
(NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Dibromofluoromethane

Cat. No.: B117605 Get Quote

An In-depth Technical Guide to the Spectroscopic Data of Dibromofluoromethane

For researchers, scientists, and professionals in drug development, a thorough understanding

of the spectroscopic characteristics of small molecules is paramount for identification, purity

assessment, and structural elucidation. This guide provides a detailed overview of the nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for

Dibromofluoromethane (CHBr₂F).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of organic molecules.

For Dibromofluoromethane, ¹H, ¹³C, and ¹⁹F NMR spectra provide key insights into its

molecular environment. The data presented here was obtained in deuterated chloroform

(CDCl₃).[1]
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Nucleus
Chemical Shift

(δ) in ppm
Multiplicity

Coupling

Constant (J) in

Hz

Assignment

¹H 7.71 Doublet (d) JH-F = 48.3 CHBr₂F

¹³C 73.8 Doublet (d) JC-F = 315.0 CHBr₂F

¹⁹F -84.08 Doublet (d) JF-H = 48.9 CHBr₂F

Table 1: NMR

Spectroscopic

Data for

Dibromofluorome

thane in CDCl₃.

[1]

Experimental Protocol: NMR Spectroscopy
Sample Preparation: A solution of Dibromofluoromethane was prepared by dissolving the

sample in deuterated chloroform (CDCl₃), a common solvent for NMR analysis.[1][2]

Tetramethylsilane (TMS) was used as an internal standard for calibrating the chemical shifts of

¹H and ¹³C spectra to 0.0 ppm.[3] For ¹⁹F NMR, trichlorofluoromethane (CFCl₃) is often used as

a reference standard (0 ppm).[4]

Instrumentation: The spectra were acquired on a standard NMR spectrometer. For quantitative

analysis, it is crucial to ensure complete relaxation of the nuclei between pulses. This can be

achieved by increasing the relaxation delay to at least five times the longitudinal relaxation time

(T1) of the signals of interest.[5]

Data Acquisition and Processing:

¹H NMR: The spectrum was acquired to observe the proton signal.

¹³C NMR: Due to the low natural abundance of the ¹³C isotope (about 1.1%), signal

averaging is typically employed to obtain a spectrum with a good signal-to-noise ratio.[6]

Broadband proton decoupling is often used to simplify the spectrum by removing C-H

coupling, although in this case, the coupling to fluorine is the dominant feature.[6]
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¹⁹F NMR: As a highly sensitive nucleus with 100% natural abundance, ¹⁹F NMR spectra can

be acquired relatively quickly.[7]

Infrared (IR) Spectroscopy
IR spectroscopy measures the vibrational transitions of a molecule when it absorbs infrared

radiation. The resulting spectrum provides a unique fingerprint of the molecule's functional

groups and overall structure.

Quantitative IR Data
The major vibrational frequencies for Dibromofluoromethane are listed below. These

frequencies correspond to specific bond-stretching and bending modes within the molecule.

Frequency (cm⁻¹) Intensity
Assignment (Vibrational

Mode)

3050 Medium C-H stretch

1075 Strong C-F stretch

650 Strong C-Br stretch (asymmetric)

580 Strong C-Br stretch (symmetric)

1250 Medium C-H bend

400 Medium C-Br₂ bend (scissoring)

Table 2: Key Infrared

Absorption Frequencies for

Dibromofluoromethane. Data is

compiled from typical ranges

for halomethanes and publicly

available spectra.[8][9][10]

Experimental Protocol: IR Spectroscopy
Instrumentation: The infrared absorption spectrum of gas-phase Dibromofluoromethane can

be measured using a Fourier Transform Infrared (FTIR) spectrometer.[11] For condensed
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phase measurements, a sample can be placed between two salt plates (e.g., KBr or NaCl) and

analyzed.[10]

Data Acquisition:

A background spectrum of the empty sample compartment (or the solvent and salt plates if

applicable) is recorded.

The sample is placed in the infrared beam path.

The sample spectrum is recorded by co-adding multiple scans to improve the signal-to-noise

ratio.

The background spectrum is automatically subtracted from the sample spectrum to yield the

final absorption spectrum.[11]

For high-resolution studies, the spectrum should be calibrated using known absorption lines

of a standard gas like H₂O or CO.[11]

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes molecules and then sorts the ions

based on their mass-to-charge ratio (m/z). It is used to determine the molecular weight and

elemental composition of a compound and can provide structural information through the

analysis of fragmentation patterns.

Quantitative Mass Spectrometry Data
The mass spectrum of Dibromofluoromethane was obtained using electron ionization (EI).

[12] The molecular weight of Dibromofluoromethane is 191.825 g/mol .[12][13] Due to the

natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion peak

and bromine-containing fragment peaks appear as clusters of signals.
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m/z Relative Intensity Assignment (Ion)

190/192/194 Low

[CH⁷⁹Br₂F]⁺ / [CH⁷⁹Br⁸¹BrF]⁺ /

[CH⁸¹Br₂F]⁺ (Molecular Ion

Cluster)

111/113 High
[CH⁷⁹BrF]⁺ / [CH⁸¹BrF]⁺ (Loss

of a Br radical)

91/93 Moderate

[C⁷⁹BrF]⁺ / [C⁸¹BrF]⁺ (Loss of

H and Br) or [CH₂⁷⁹Br]⁺ /

[CH₂⁸¹Br]⁺ (from

rearrangement and loss of

BrF)

79/81 Moderate [⁷⁹Br]⁺ / [⁸¹Br]⁺

32 Moderate
[CH₂F]⁺ (Loss of two Br

radicals)

Table 3: Major Fragments in

the Electron Ionization Mass

Spectrum of

Dibromofluoromethane.[12][14]

Experimental Protocol: Mass Spectrometry
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for

sample introduction and separation, is used.[13][14]

Ionization: In the ion source, the vaporized Dibromofluoromethane molecules are bombarded

with a high-energy electron beam (typically 70 eV) in a process called electron ionization (EI).

[12] This knocks an electron off the molecule, forming a positively charged molecular ion (M⁺).

[15]

Fragmentation: The molecular ions are energetically unstable and subsequently break apart

into smaller, charged fragments and neutral radicals. The fragmentation pattern is characteristic

of the molecule's structure.[16][17]
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Detection: The positively charged ions (both the molecular ion and the fragments) are

accelerated by an electric field and then separated by a mass analyzer (e.g., a quadrupole)

based on their mass-to-charge ratio. A detector then records the abundance of each ion.[15]

Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of Dibromofluoromethane.

Spectroscopic Analysis Workflow for Dibromofluoromethane

NMR Spectroscopy Vibrational Spectroscopy Mass Spectrometry

Data Analysis & Interpretation

1H NMR

Structural ElucidationPurity Assessment

13C NMR 19F NMR IR Spectroscopy Mass Spectrometry (EI)
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Caption: Workflow for the spectroscopic characterization of Dibromofluoromethane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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